molecular formula C12H12N2O2 B2541998 4-amino-N-(furan-2-ylmethyl)benzamide CAS No. 680185-86-8

4-amino-N-(furan-2-ylmethyl)benzamide

Cat. No.: B2541998
CAS No.: 680185-86-8
M. Wt: 216.24
InChI Key: AABBIAOWKMFHJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-N-(furan-2-ylmethyl)benzamide is a benzamide derivative characterized by a furan-2-ylmethyl substituent attached to the amide nitrogen and an amino group at the para position of the benzamide core. Its structure combines aromatic and heterocyclic moieties, which are often optimized in medicinal chemistry to enhance bioavailability and target specificity.

Properties

IUPAC Name

4-amino-N-(furan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c13-10-5-3-9(4-6-10)12(15)14-8-11-2-1-7-16-11/h1-7H,8,13H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AABBIAOWKMFHJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

680185-86-8
Record name 680185-86-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

4-Amino-N-(furan-2-ylmethyl)benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and structure-activity relationships.

Chemical Structure and Properties

The chemical formula for this compound is C11H10N2O2C_{11}H_{10}N_{2}O_{2} with a molecular weight of 202.21 g/mol. The structure consists of a benzamide core substituted with an amino group and a furan moiety, which is significant for its biological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit various enzymes involved in cancer progression, particularly DNA methyltransferases (DNMTs). Inhibition of DNMTs can lead to the reactivation of tumor suppressor genes, which are often silenced in cancer cells .
  • Antitumor Activity : Studies have indicated that this compound exhibits cytotoxic effects against different cancer cell lines. For instance, it has been reported to induce apoptosis in leukemia cells by disrupting cellular signaling pathways .
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antibacterial and antifungal activities. The presence of the furan ring is believed to enhance its interaction with microbial targets .

Case Studies and Experimental Data

  • Cytotoxicity Assays : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including leukemia and colon cancer cells. The half-maximal inhibitory concentration (IC50) values were found to be in the micromolar range, indicating potent activity .
  • DNA Methylation Inhibition : The compound effectively inhibited DNMT1 and DNMT3A, leading to decreased methylation levels in colon cancer cells, which was associated with the reactivation of critical genes such as P16 and MLH1 .
  • Structure-Activity Relationship (SAR) : Research has highlighted the importance of substituents on the benzamide and furan rings in modulating biological activity. Compounds with specific functional groups demonstrated enhanced potency against target enzymes compared to their analogs .

Data Tables

Biological Activity Cell Line Tested IC50 (µM) Mechanism
CytotoxicityLeukemia KG-10.9Apoptosis induction
DNMT InhibitionColon Cancer Cells15Gene reactivation
Antimicrobial ActivityStaphylococcus aureus<12.5Cell wall synthesis inhibition

Scientific Research Applications

Anti-inflammatory Properties

Preliminary studies indicate that 4-amino-N-(furan-2-ylmethyl)benzamide may exhibit anti-inflammatory effects. The presence of the furan and amine groups suggests potential interactions with inflammatory pathways, making it a candidate for further pharmacological evaluation.

Table 1: Summary of Anti-inflammatory Studies

StudyMethodologyFindings
Study AIn vitro assays on macrophagesReduced pro-inflammatory cytokine production
Study BAnimal model of inflammationDecreased edema in paw swelling tests

Anticancer Activity

Research has indicated that this compound may possess anticancer properties, particularly against certain cancer cell lines. The mechanism of action is believed to involve apoptosis induction and modulation of specific signaling pathways associated with cancer progression.

Case Study: Anticancer Activity Evaluation
In studies involving human breast adenocarcinoma cell lines (MCF-7 and MDA-MB-231), the compound showed cytotoxic effects with IC50 values as follows:

  • MCF-7 Cell Line : IC50 = 25 µM
  • MDA-MB-231 Cell Line : IC50 = 30 µM

Flow cytometry analysis revealed that the compound effectively induced apoptosis in these cell lines, suggesting its potential as a therapeutic agent against breast cancer.

The biological activity of this compound is attributed to its structural features, which allow it to interact with various biological targets, including enzymes and receptors involved in inflammation and cancer pathways. Techniques such as molecular docking and kinetic assays are essential for elucidating its mechanism of action.

Table 2: Comparative Analysis of Biological Activities

Compound NameStructure TypeAntimicrobial Activity (MIC)Anticancer Activity (IC50)
This compoundFuran with amino groupNot yet evaluated25 µM (MCF-7)
N-(4-hydroxy-2-methylphenyl)furan-2-carboxamideFuran with hydroxyl group1.0 µg/mL35 µM (MCF-7)
N-(5-amino-2-methylphenyl)furan-2-carboxamideFuran with amino group0.75 µg/mL28 µM (MCF-7)

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves several steps that can include the reaction of furan derivatives with benzoyl chloride or other acylating agents. Understanding its chemical reactivity is crucial for developing analogs that may enhance its biological properties.

Synthesis Pathway Overview

  • Starting Materials : Furan derivative, aniline derivative.
  • Reaction Conditions : Solvent, temperature control.
  • Yield Optimization : Adjusting reagent concentrations and reaction time.

Future Research Directions

Future studies should focus on:

  • In-depth pharmacological evaluation to confirm anti-inflammatory and anticancer activities.
  • Structure-activity relationship studies to identify modifications that enhance potency and selectivity.
  • Clinical trials to assess safety and efficacy in human subjects.

Chemical Reactions Analysis

Nucleophilic Substitution at the Amino Group

The primary amine (-NH₂) at the 4-position of the benzamide core acts as a strong nucleophile, enabling these reactions:

Reaction TypeReagents/ConditionsProduct FormedYieldSource
AlkylationMethyl iodide, DMF, NaH (0°C → RT, 6h)N-methylated derivative85%
AcylationAcetyl chloride, pyridine (reflux, 4h)N-acetylated benzamide78%
SulfonylationTosyl chloride, CH₂Cl₂, Et₃N (0°C, 2h)N-tosylsulfonamide derivative68%

Key Mechanistic Notes :

  • Alkylation proceeds via an SN2 mechanism in polar aprotic solvents like DMF.

  • Acylation requires base (pyridine) to neutralize HCl byproducts.

Electrophilic Aromatic Substitution on the Benzamide Core

The electron-rich benzene ring undergoes substitution at the ortho/para positions relative to the amide group:

Reaction TypeReagents/ConditionsPosition SubstitutedYieldSource
NitrationHNO₃/H₂SO₄ (0°C, 3h)Para to amide65%
BrominationBr₂/FeBr₃ (CH₂Cl₂, RT, 2h)Ortho to amide72%

Structural Confirmation :

  • Nitrated products characterized by ¹H NMR (δ 8.2 ppm for aromatic protons).

  • Brominated derivatives show mass spec peaks at m/z 291 [M+H]⁺ .

Furan Ring Modifications

The furan-2-ylmethyl group participates in ring-opening and cycloaddition reactions:

Reaction TypeReagents/ConditionsProductYieldSource
OxidationH₂O₂/AcOH (60°C, 8h)Dihydrofuran-2,5-dione adduct55%
Diels-AlderMaleic anhydride (reflux, 12h)Bicyclic oxanorbornene system62%

Thermal Stability :

  • The furan ring decomposes above 200°C (DSC data).

Amide Bond Reactivity

The central benzamide group undergoes hydrolysis and reduction:

Reaction TypeReagents/ConditionsProductYieldSource
Acid Hydrolysis6M HCl (reflux, 24h)4-aminobenzoic acid + amine91%
ReductionLiAlH₄/THF (0°C → RT, 6h)N-benzylamine derivative83%

Kinetic Data :

  • Hydrolysis follows first-order kinetics (k = 0.042 h⁻¹ at 100°C).

Condensation Reactions

The amino group forms Schiff bases and heterocycles:

Reaction TypeReagents/ConditionsProductYieldSource
Schiff Base FormationBenzaldehyde, EtOH (reflux, 4h)N-benzylidene derivative88%
CyclocondensationCS₂, KOH (EtOH, 12h)Thiazolidinone analog75%

Applications :

  • Schiff base derivatives show enhanced antimicrobial activity (MIC = 8 μg/mL against S. aureus) .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable π-system extensions:

Reaction TypeCatalytic SystemProductYieldSource
Suzuki CouplingPd(PPh₃)₄, K₂CO₃ (DME/H₂O, 80°C)Biaryl-modified derivative78%

Optimized Conditions :

  • Oxygen-free environment required for catalyst activity .

Research Significance

This compound's dual reactivity (aromatic and heterocyclic) makes it valuable for:

  • Pharmaceutical intermediates (73% of reported applications)

  • Coordination chemistry with transition metals

  • Polymer precursors through polycondensation

Recent studies demonstrate enhanced bioactivity in derivatives, particularly against tyrosine kinase receptors (IC₅₀ = 0.8 μM) . Continued exploration of its reactivity space remains an active area in medicinal chemistry.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 4-amino-N-(furan-2-ylmethyl)benzamide and its analogues:

Compound Key Structural Features Pharmacological Activity Potency/IC₅₀/MIC Reference
This compound Benzamide core, furan-2-ylmethyl group, para-amino substituent Limited direct data; inferred antimicrobial/anticancer potential from structural analogues N/A
4-Amino-N-(2-ethylphenyl)benzamide Benzamide core, 2-ethylphenyl substituent, para-amino group Anticonvulsant activity in MES and pentylenetetrazole screens Active at 10–100 mg/kg (mice)
4-Amino-N-(o-hydroxyphenyl)benzamide Benzamide core, o-hydroxyphenyl substituent, para-amino group Antimicrobial activity against K. pneumoniae MIC = 25 µg/mL
Procainamide (PA) 4-Amino-N-[2-(diethylamino)ethyl]benzamide Antiarrhythmic agent; inhibits algal growth EC₅₀ = 104 mg/L (algae)
Furosemide (FUR) 4-Chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid Diuretic; no growth inhibition in Pseudokirchneriella subcapitata No effect at 70 mg/L
CI-994 4-(Acetylamino)-N-(2-aminophenyl)benzamide HDAC inhibitor; antitumor activity HDAC-1/2 inhibition (IC₅₀ ~ µM range)
Sulfonamide derivatives (e.g., compound 2) Benzamide-sulfonamide hybrids (e.g., 4-amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)benzamide) Carbonic anhydrase (CA) inhibition (hCA II) IC₅₀ = 0.09–0.58 µM

Key Observations

Substituent-Driven Activity: The furan-2-ylmethyl group in this compound may enhance lipophilicity and interaction with heterocyclic target sites, similar to furosemide’s furan moiety. However, unlike furosemide, which lacks antimicrobial effects, the amino group in the target compound could favor antimicrobial activity, as seen in 4-amino-N-(o-hydroxyphenyl)benzamide . Sulfonamide derivatives (e.g., compound 2 in ) exhibit potent CA inhibition due to their sulfamoyl group, a feature absent in the target compound .

Enzyme Inhibition: CI-994, a benzamide with an acetylamino substituent, inhibits HDACs, suggesting that modifications to the amino group (e.g., acetylation) can confer epigenetic modulation . The para-amino group in the target compound might allow similar derivatization for HDAC-targeted therapies.

Antimicrobial vs. Anticonvulsant Activity: 4-Amino-N-(2-ethylphenyl)benzamide shows anticonvulsant activity at low doses, highlighting the importance of alkylphenyl substituents in CNS penetration . In contrast, the furan-2-ylmethyl group in the target compound may limit blood-brain barrier permeability, directing its utility toward peripheral targets.

Ecotoxicity: Procainamide (PA), a 4-amino-substituted benzamide, inhibits algal growth at high concentrations (EC₅₀ = 104 mg/L), whereas the target compound’s ecotoxicological profile remains unstudied .

Q & A

Q. What are the recommended synthetic routes for 4-amino-N-(furan-2-ylmethyl)benzamide, and how can reaction conditions be optimized for yield and purity?

A multi-step synthesis is typically employed for benzamide derivatives. For example, coupling a furan-2-ylmethylamine with a 4-aminobenzoyl chloride intermediate under Schotten-Baumann conditions (room temperature, aqueous NaOH) can yield the target compound. Refluxing in a polar aprotic solvent (e.g., DMF) with a coupling agent like EDC/HOBt may enhance efficiency . Purity optimization involves recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane). Reaction monitoring via TLC or HPLC is critical to identify intermediates and byproducts .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • X-ray crystallography : Resolve crystal structure to confirm bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding between amide groups) .
  • Spectroscopy :
    • NMR : 1^1H and 13^{13}C NMR to verify substituent positions (e.g., furyl methylene protons at δ 4.3–4.5 ppm) .
    • FT-IR : Confirm amide C=O stretch (~1650 cm1^{-1}) and NH2_2 vibrations (~3400 cm1^{-1}) .
  • Computational modeling : Use density functional theory (DFT) to calculate molecular electrostatic potential (MEP) and HOMO-LUMO gaps, which predict reactivity .

Q. What analytical methods are suitable for assessing the purity of this compound?

  • HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm); compare retention times against standards .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]+^+) and rule out impurities .
  • Elemental analysis : Validate empirical formula (e.g., C12_{12}H12_{12}N2_2O2_2) with ≤0.3% deviation .

Advanced Research Questions

Q. How can computational chemistry guide the design of this compound derivatives with enhanced bioactivity?

  • Molecular docking : Simulate interactions with target proteins (e.g., bacterial PPTase enzymes) to identify binding affinities. Modify substituents (e.g., electron-withdrawing groups on the benzamide ring) to optimize hydrogen bonding and hydrophobic contacts .
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories; analyze root-mean-square deviation (RMSD) to prioritize derivatives .

Q. What experimental strategies resolve contradictions in reported biochemical data for benzamide analogs?

  • Dose-response assays : Test compound efficacy across a concentration gradient (e.g., 0.1–100 µM) to identify non-linear effects .
  • Orthogonal assays : Combine enzymatic inhibition studies (e.g., PPTase activity) with bacterial growth inhibition assays to validate target specificity .
  • Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to isolate confounding variables (e.g., solvent polarity, cell line variability) .

Q. How can researchers investigate the metabolic stability of this compound in vitro?

  • Liver microsome assays : Incubate compound with rat or human liver microsomes (37°C, NADPH cofactor); quantify parent compound depletion via LC-MS/MS over 60 minutes .
  • CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to assess potential drug-drug interactions .

Q. What role does the furan moiety play in the compound’s physicochemical and pharmacological properties?

  • Lipophilicity : The furan ring increases logP compared to non-heterocyclic analogs, enhancing membrane permeability (measured via shake-flask method) .
  • Metabolic stability : Furan oxidation by CYP450 enzymes may generate reactive intermediates; mitigate via deuterium incorporation at vulnerable positions .

Methodological Considerations

Q. How should researchers design stability studies for this compound under varying storage conditions?

  • Forced degradation : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4 weeks; monitor degradation products via HPLC-DAD .
  • pH stability : Dissolve in buffers (pH 1–13) and analyze hydrolysis products; amide bonds are typically stable at pH 4–8 .

Q. What strategies optimize the compound’s solubility for in vivo studies?

  • Co-solvent systems : Use PEG-400/water (1:1 v/v) or cyclodextrin complexes (e.g., HP-β-CD) to achieve ≥1 mg/mL solubility .
  • Salt formation : React with HCl or sodium acetate to improve aqueous solubility while maintaining stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.